molecular formula C19H24N2OS B14985464 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide

Cat. No.: B14985464
M. Wt: 328.5 g/mol
InChI Key: HHOPVECQRATADL-UHFFFAOYSA-N
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Description

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide: is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves the reaction of 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industry: In the industrial sector, the compound can be used in the formulation of specialty chemicals or as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions, while the benzamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide
  • N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Uniqueness: N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide is unique due to the specific positioning of the methyl group on the benzamide ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide

InChI

InChI=1S/C19H24N2OS/c1-12-6-5-7-13(10-12)17(22)21-18-20-15-9-8-14(19(2,3)4)11-16(15)23-18/h5-7,10,14H,8-9,11H2,1-4H3,(H,20,21,22)

InChI Key

HHOPVECQRATADL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C(C)(C)C

Origin of Product

United States

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